1-Cyclobutyl-1H-pyrazol-4-amine

Description

Nomenclature and Chemical Classification

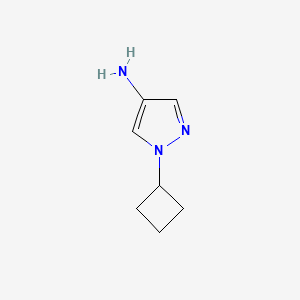

1-Cyclobutyl-1H-pyrazol-4-amine is classified as a substituted pyrazole (B372694). Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The systematic name for this compound according to IUPAC guidelines is 1-cyclobutylpyrazol-4-amine. smolecule.com

The structure consists of a pyrazole ring where the nitrogen at position 1 is substituted with a cyclobutyl group, and an amine group is attached to the carbon at position 4. smolecule.com This combination of a planar aromatic ring and the flexible, non-planar cyclobutyl group gives the molecule a unique three-dimensional shape. smolecule.com

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 1-cyclobutylpyrazol-4-amine smolecule.com |

| CAS Number | 1190380-64-3 smolecule.comchemenu.com |

| Molecular Formula | C₇H₁₁N₃ smolecule.com |

| Molecular Weight | 137.18 g/mol smolecule.com |

| InChI Key | XOZOOJZSEDWGND-UHFFFAOYSA-N smolecule.com |

| Canonical SMILES | C1CC(C1)N2C=C(C=N2)N smolecule.com |

Historical Context in Pyrazole Chemistry

The history of this compound is intrinsically linked to the broader history of pyrazole chemistry. The term "pyrazole" itself was first introduced by German chemist Ludwig Knorr in 1883. globalresearchonline.netwikipedia.orgmdpi.com Shortly after, in 1889, the first synthesis of the parent pyrazole molecule was achieved by Eduard Buchner. globalresearchonline.netmdpi.com

A foundational moment in pyrazole synthesis was the development of the Knorr pyrazole synthesis in 1883, a method involving the condensation of β-diketones with hydrazines. mdpi.comnih.gov This and other classical methods, such as the reaction of alkynes with diazomethane, laid the groundwork for the synthesis of a vast array of pyrazole derivatives. numberanalytics.com

While specific historical details for this compound are not extensively documented, its existence is a result of the evolution of synthetic organic chemistry techniques that allow for precise functionalization of the pyrazole core. The first naturally occurring pyrazole compound, 1-pyrazolyl-alanine, was not discovered until 1959, isolated from watermelon seeds, highlighting the scaffold's presence in nature. globalresearchonline.netwikipedia.orgmdpi.com

Significance of the Pyrazole Scaffold in Medicinal Chemistry and Drug Discovery

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. tandfonline.comnih.govresearchgate.net This versatility has led to the incorporation of the pyrazole moiety into a significant number of approved pharmaceutical drugs, with a noticeable increase in its use over the last decade. tandfonline.com The metabolic stability of the pyrazole ring is a key contributor to its success in drug design. nih.gov

The biological activities of pyrazole derivatives are extensive and varied, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties. globalresearchonline.netmdpi.comglobalresearchonline.netresearchgate.net The specific placement of substituents on the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile. Aminopyrazoles, the subclass to which this compound belongs, are particularly valuable as ligands for various enzymes and receptors. mdpi.com

The significance of the pyrazole scaffold is underscored by its presence in numerous blockbuster drugs targeting a wide range of diseases. tandfonline.comnih.gov

Below is a table of notable drugs containing the pyrazole scaffold.

| Drug Name | Therapeutic Use |

| Celecoxib | Anti-inflammatory nih.govmdpi.com |

| Sildenafil | Erectile dysfunction tandfonline.comnih.gov |

| Ruxolitinib (B1666119) | Anticancer tandfonline.comglobalresearchonline.net |

| Crizotinib | Anticancer globalresearchonline.netmdpi.com |

| Ibrutinib | Anticancer tandfonline.com |

| Niraparib | Anticancer tandfonline.com |

| Baricitinib | Anticancer tandfonline.com |

| Lenacapavir | Anti-HIV tandfonline.com |

| Riociguat | Pulmonary hypertension tandfonline.com |

| Tepoxalin | Anti-inflammatory mdpi.com |

| Betazole | H2-receptor agonist nih.govresearchgate.net |

| Fezolamide | Antidepressant nih.govresearchgate.net |

The established success of these drugs continues to motivate research into new pyrazole-containing compounds, like this compound, as potential leads in the development of novel therapeutics. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZOOJZSEDWGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190380-64-3 | |

| Record name | 1-cyclobutyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyclobutyl 1h Pyrazol 4 Amine and Its Derivatives

Classical Synthesis Routes

Classical methods for pyrazole (B372694) synthesis have been established for over a century and remain highly relevant. These routes are characterized by condensation and cyclization reactions, often as part of multi-step sequences.

Condensation reactions are central to the formation of the pyrazole ring. The most common approach involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its synthetic equivalent. arkat-usa.org For the synthesis of 1-cyclobutyl-1H-pyrazol-4-amine, this would involve cyclobutylhydrazine (B1320886) as the N1-source. The choice of the three-carbon (C3) synthon is critical for introducing the 4-amino group. While direct condensation to form 4-aminopyrazoles is less common than for the corresponding 3- or 5-amino isomers, precursors with a latent amino group at the C4 position are often employed. rsc.org

The cyclization step is the defining moment in pyrazole synthesis, where the five-membered heterocyclic ring is formed. In the context of reacting a hydrazine with a 1,3-dielectrophilic species, the initial condensation typically forms a hydrazone intermediate. This intermediate then undergoes an intramolecular nucleophilic attack, leading to a dihydropyrazole (pyrazoline), which may then aromatize to the final pyrazole. The reaction of 3-oxo-2-arylhydrazononitriles with α-haloketones, for instance, proceeds via cyclization to yield polysubstituted 4-aminopyrazoles. google.com

Given the specific substitution pattern of this compound, a multi-step synthesis is a highly practical and common approach. uni.lubeilstein-journals.org This strategy separates the construction of the core pyrazole ring from the installation of the final functional groups. A plausible and widely used sequence involves the synthesis of a 4-nitropyrazole intermediate, followed by the chemical reduction of the nitro group to the desired amine. rsc.org

This two-stage process can be outlined as:

Formation of 1-Cyclobutyl-4-nitropyrazole: Cyclobutylhydrazine is reacted with a C3 synthon carrying a nitro group. Suitable synthons include 2-nitro-1,3-dicarbonyl compounds or their equivalents, such as nitromalonaldehyde.

Reduction to this compound: The 4-nitro group is then reduced. This is a standard and high-yielding transformation in organic synthesis, which can be achieved with various reagents.

| Step | Reagents & Conditions (Representative) | Product | Yield (Representative) |

| 1. Nitration & Cyclization | Cyclobutylhydrazine, Nitromalonaldehyde, Acetic Acid, Reflux | 1-Cyclobutyl-4-nitropyrazole | 70-85% |

| 2. Reduction | 1-Cyclobutyl-4-nitropyrazole, H₂, Pd/C, Ethanol, RT | This compound | >90% |

| 2. Reduction (Alternative) | 1-Cyclobutyl-4-nitropyrazole, SnCl₂·2H₂O, Ethanol, Reflux | This compound | 85-95% |

This table presents representative conditions and yields based on analogous reactions for N-substituted 4-aminopyrazoles.

The reaction between hydrazines and β-ketoesters is a cornerstone of pyrazole synthesis, famously known as the Knorr pyrazole synthesis. rsc.org This reaction is highly efficient for producing pyrazolones (5-hydroxypyrazoles). When a substituted hydrazine like cyclobutylhydrazine reacts with a β-ketoester, a 1-cyclobutyl-3-substituted-5-pyrazolone is typically formed. rsc.orgbeilstein-journals.org To arrive at this compound from this route, further synthetic manipulations would be necessary, such as nitration at the C4 position followed by reduction, making it a multi-step process. The direct synthesis of 4-aminopyrazoles from β-ketoesters is not a standard outcome.

| Reactant 1 | Reactant 2 | Product Type |

| Cyclobutylhydrazine | Ethyl Acetoacetate | 1-Cyclobutyl-3-methyl-1H-pyrazol-5(4H)-one |

| Cyclobutylhydrazine | Ethyl Benzoylacetate | 1-Cyclobutyl-3-phenyl-1H-pyrazol-5(4H)-one |

| Cyclobutylhydrazine | Diethyl Malonate | 1-Cyclobutylpyrazolidine-3,5-dione |

This table illustrates the expected products from the classical reaction of cyclobutylhydrazine with various β-ketoesters.

Modern and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of enabling technologies to improve reaction efficiency, reduce waste, and shorten reaction times. These principles are increasingly applied to the synthesis of heterocyclic compounds like pyrazoles.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of pyrazoles. google.com The use of microwave dielectric heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. google.com

The classical condensation and cyclization reactions for pyrazole formation are particularly well-suited for microwave assistance. For example, the reaction of β-ketonitriles with hydrazines to form aminopyrazoles can be completed in minutes under microwave irradiation, whereas conventional heating might require several hours. google.com A proposed microwave-assisted synthesis of this compound could involve the rapid, one-pot reaction of cyclobutylhydrazine with a suitable C3 synthon.

| Method | Reaction Time (Typical) | Yield (Typical) |

| Conventional Heating | 4-24 hours | 60-80% |

| Microwave Irradiation | 5-20 minutes | 75-95% |

This table provides a comparison of typical reaction parameters for the synthesis of aminopyrazole derivatives under conventional heating versus microwave irradiation, based on literature examples. google.com

Synthesis of Key Intermediates

The synthesis of the target molecule, this compound, relies on the availability of key intermediates. Plausible synthetic routes involve either the construction of the pyrazole ring with the cyclobutyl group already attached to the hydrazine, or the introduction of the cyclobutyl group onto a pre-formed pyrazole ring.

One of the most critical intermediates is cyclobutylhydrazine or its more stable salt form, cyclobutylhydrazine hydrochloride . chemicalbook.comnbinno.com This substituted hydrazine is the precursor that would introduce the N-cyclobutyl group in a classical pyrazole synthesis.

Another key intermediate is a suitable three-carbon synthon that can react with cyclobutylhydrazine to form the 4-aminopyrazole core. A versatile and commonly used intermediate for this purpose is ethyl 2-cyano-3-ethoxyacrylate . nih.gov This compound contains the necessary functionality to react with a hydrazine to form a 5-aminopyrazole-4-carboxylate, which can then be converted to the 4-amino derivative.

An alternative strategy involves the synthesis of a 4-substituted pyrazole , such as 4-nitro-1H-pyrazole , which can then be N-alkylated with a cyclobutyl halide, followed by reduction of the nitro group to an amine. nih.gov The synthesis of 4-nitro-1H-pyrazole can be achieved by the nitration of pyrazole.

A further alternative approach could involve the synthesis of 1-cyclobutyl-1H-pyrazole-4-carboxylic acid . This intermediate could then be converted to the target 4-amine via a Curtius rearrangement . This reaction sequence involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate that can be hydrolyzed to the amine.

Table 3: Key Intermediates for the Synthesis of this compound

| Intermediate | Structure | Synthetic Utility |

| Cyclobutylhydrazine | C4H10N2 | Source of the N-cyclobutyl group in pyrazole ring formation. |

| Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | Three-carbon synthon for the formation of the 4-aminopyrazole ring system. |

| 4-Nitro-1H-pyrazole | C3H3N3O2 | Precursor for N-cyclobutylation followed by reduction to the 4-amine. |

| 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | C8H10N2O2 | Precursor for the Curtius rearrangement to the 4-amine. |

Preparation of 3-bromo-N-(1-cyclobutyl-1H-pyrazol-4-yl)-2-fluorobenzamide

The synthesis of N-aryl amides from an amine and a carboxylic acid is a fundamental transformation in organic synthesis. The preparation of 3-bromo-N-(1-cyclobutyl-1H-pyrazol-4-yl)-2-fluorobenzamide can be achieved through the acylation of this compound with 3-bromo-2-fluorobenzoic acid. This reaction typically employs a peptide coupling agent or involves the conversion of the carboxylic acid to a more reactive acyl chloride.

A representative procedure involves dissolving 3-bromo-2-fluorobenzoic acid in a suitable aprotic solvent, such as dichloromethane (B109758) or N,N-dimethylformamide (DMF). A coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (B1669883) (DCC) is added, along with a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid. Subsequently, this compound is added to the mixture. The reaction is stirred at room temperature until completion, which is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, an aqueous workup is performed, and the crude product is purified by column chromatography to yield the desired 3-bromo-N-(1-cyclobutyl-1H-pyrazol-4-yl)-2-fluorobenzamide.

Table 1: Representative Reagents for Amide Coupling

| Reagent Type | Examples | Role |

|---|---|---|

| Starting Amine | This compound | Nucleophile |

| Carboxylic Acid | 3-Bromo-2-fluorobenzoic acid | Electrophile precursor |

| Coupling Agent | HATU, DCC, HBTU | Activates carboxylic acid |

| Base | Triethylamine (TEA), DIPEA | Scavenges acid by-product |

| Solvent | Dichloromethane (DCM), DMF | Reaction medium |

Preparation of N-(1-cyclobutyl-1H-pyrazol-4-yl)-2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)benzamide, TFA

The synthesis of this complex bi-heterocyclic molecule can be accomplished from the previously synthesized bromo-derivative via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. nih.gov This reaction is a powerful method for forming carbon-carbon bonds. libretexts.org

The general strategy involves the reaction of 3-bromo-N-(1-cyclobutyl-1H-pyrazol-4-yl)-2-fluorobenzamide with a boron-containing derivative of 1-methyl-1H-pyrazole, such as (1-methyl-1H-pyrazol-4-yl)boronic acid or its pinacol (B44631) ester derivative. nih.govrsc.org The reaction is carried out in the presence of a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) or a more advanced pre-catalyst like XPhos Pd G2, and a base, typically potassium phosphate (B84403) or sodium carbonate. nih.govrsc.org The components are dissolved in a solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) and water. nih.gov The mixture is heated, and upon completion, the product is isolated and purified.

To obtain the trifluoroacetate (B77799) (TFA) salt, the purified final compound is dissolved in a suitable solvent and treated with trifluoroacetic acid. The salt then typically precipitates or is obtained after removal of the solvent.

Table 2: Key Components for a Representative Suzuki-Miyaura Coupling

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 3-bromo-N-(1-cyclobutyl-1H-pyrazol-4-yl)-2-fluorobenzamide | Electrophilic partner |

| Boronic Acid/Ester | (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, XPhos Pd G2 | Catalyzes the C-C bond formation |

| Base | K₃PO₄, Na₂CO₃ | Activates the boronic acid/ester |

| Solvent System | Dioxane/Water | Provides reaction medium |

Derivatization Strategies and Functionalization of the Pyrazole Ring

The this compound scaffold is a versatile building block that allows for a variety of chemical modifications. nih.gov These modifications can be used to explore structure-activity relationships in medicinal chemistry or to create novel materials. Functionalization can occur at the amine group, the pyrazole ring itself, or the cyclobutyl moiety.

Oxidation of the Amine Group

The amine group at the C4 position of the pyrazole ring is a key site for functionalization. It can undergo oxidation to produce various derivatives. nih.gov For instance, oxidative dehydrogenative coupling of pyrazol-5-amines has been shown to form azo compounds. nih.gov In a related process, the oxidation of 1H-pyrazol-5-amines can lead to a ring-opening reaction, forming 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. nih.gov Computational studies suggest this particular oxidation proceeds through a hydroxylamine (B1172632) intermediate. nih.gov These types of reactions highlight the potential to transform the amine group into other functional moieties, thereby expanding the chemical diversity of the derivatives.

Reduction Reactions

While the pyrazole ring itself is generally resistant to reduction under many standard chemical conditions, the functional groups attached to it can often be reduced. nih.govnih.gov For example, if the pyrazole ring were to contain a nitro group, it could be reduced to an amine, a common strategy in the synthesis of aminopyrazoles. Similarly, other functional groups introduced through derivatization, such as ketones or esters, can be targeted by reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride to yield alcohols. The specific conditions required for reduction would depend on the nature of the substituent being targeted.

Substituent Effects on Pharmacological Activity

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. rsc.orgnih.gov The biological effects of pyrazole derivatives are highly dependent on the nature and position of the substituents on the ring. nih.gov

Scaffold Modifications and Decoration Strategies

The modification of the pyrazole scaffold is a key strategy for optimizing the biological activity and physicochemical properties of resulting compounds. These modifications can involve the introduction of various substituents onto the pyrazole ring, influencing factors such as potency, selectivity, and pharmacokinetic profiles. researchgate.net

One common approach to scaffold modification is the functionalization of pre-existing pyrazole cores. For instance, the amine group at the C-4 position of this compound serves as a versatile handle for further chemical transformations. A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized to explore their antimicrobial activities. nih.gov This highlights how modifications at the amine position can lead to compounds with significant biological properties.

Another strategy involves building the pyrazole ring with desired substituents already in place. The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is a classical and widely used method for synthesizing substituted pyrazoles. nih.govnih.govmdpi.com This approach allows for the introduction of diversity at various positions of the pyrazole ring by choosing appropriately substituted starting materials. For example, the reaction of a substituted hydrazine with a β-diketone can yield two regioisomeric pyrazoles, and the reaction conditions can be tuned to favor the desired isomer. mdpi.commdpi.com

More advanced techniques, such as multicomponent reactions, offer an efficient means to generate diverse pyrazole derivatives in a single step. mdpi.com These methods are advantageous for creating libraries of compounds for high-throughput screening. Additionally, transition metal-catalyzed cross-coupling reactions, like the Suzuki coupling, have been employed to introduce aryl groups at specific positions of the pyrazole ring, further expanding the accessible chemical space. mdpi.com

The following table summarizes various scaffold modification strategies for pyrazole derivatives:

| Strategy | Description | Key Reactants/Reagents | Reference |

| Amine Functionalization | Modification of the exocyclic amine group. | Acyl chlorides, isocyanates | nih.gov |

| Cyclocondensation | Formation of the pyrazole ring from acyclic precursors. | 1,3-Dicarbonyl compounds, hydrazines | nih.govnih.govmdpi.com |

| Multicomponent Reactions | One-pot synthesis involving three or more starting materials. | Varies depending on the specific reaction. | mdpi.com |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds. | Arylboronic acids, organohalides, transition metal catalysts (e.g., Palladium, Rhodium) | mdpi.comrsc.org |

Electrophilic Substitution at C-4 Position

The C-4 position of the pyrazole ring is often susceptible to electrophilic substitution, providing a direct route to introduce a variety of functional groups. The reactivity of this position can be influenced by the nature of the substituents already present on the ring. For instance, the presence of an activating group, such as an amino group at a neighboring position, can enhance the nucleophilicity of the C-4 carbon.

While specific examples detailing the direct electrophilic substitution on this compound are not extensively documented in the provided search results, the general principles of pyrazole chemistry suggest that reactions such as halogenation, nitration, and Friedel-Crafts acylation could potentially occur at this position under appropriate conditions. The use of directing groups can be a crucial strategy to achieve regioselectivity in such transformations.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Cyclobutyl 1h Pyrazol 4 Amine and Its Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This method is indispensable for the analysis of 1-Cyclobutyl-1H-pyrazol-4-amine and its derivatives, particularly in complex matrices or when present at low concentrations. nih.govnih.gov

In a typical LC-MS/MS workflow, the compound is first separated from a mixture on a chromatographic column. The choice of column and mobile phase is critical and is often developed using mixed-mode liquid chromatography (MMLC), which can employ both reversed-phase and ion-exchange mechanisms to achieve optimal separation of polar nitrogen-containing heterocycles. researchgate.net For heterocyclic amines, positive mode electrospray ionization (ESI) is commonly used, which generates a protonated molecular ion [M+H]⁺. jfda-online.com

This parent ion is then selected in the first mass analyzer (MS1), subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which are subsequently analyzed in the second mass analyzer (MS2). This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for accurate quantification and structural confirmation. jfda-online.comresearchgate.net The fragmentation pattern of pyrazole (B372694) derivatives is often characterized by the loss of HCN and N₂ from the molecular ion, providing key structural information. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Heterocyclic Amine Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile (B52724) with 0.1% Formic Acid (B) | Elution of the analyte from the column. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls retention time and separation efficiency. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of protonated molecular ions [M+H]⁺. |

| MS/MS Transition | Parent Ion (e.g., m/z 138.1 for [M+H]⁺) → Product Ions | Specific detection and quantification. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion, often with a mass accuracy of less than 5 parts per million (ppm). arxiv.org This precision allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique molecular formula. nih.gov

For this compound (C₇H₁₁N₃), the exact mass of the neutral molecule is 137.09529 Da. uni.lu HRMS can detect this and various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. By comparing the experimentally measured mass to the theoretically calculated mass, the chemical formula can be confirmed with a high degree of confidence. This technique is invaluable for distinguishing between isomeric compounds, which have the same nominal mass but different elemental compositions. arxiv.orgnih.gov

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₇H₁₂N₃⁺ | 138.10257 |

| [M+Na]⁺ | C₇H₁₁N₃Na⁺ | 160.08451 |

| [M+K]⁺ | C₇H₁₁N₃K⁺ | 176.05845 |

| [M+NH₄]⁺ | C₇H₁₅N₄⁺ | 155.12911 |

Data sourced from PubChemLite. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including this compound. uobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the pyrazole ring, the cyclobutyl ring, and the amine group. mdpi.com The two protons on the pyrazole ring (at C3 and C5) would likely appear as singlets in the aromatic region (typically δ 6.0-8.0 ppm). The protons of the cyclobutyl group would appear in the aliphatic region (typically δ 1.5-4.5 ppm), with their chemical shift and multiplicity depending on their position relative to the pyrazole nitrogen. The protons of the primary amine group (-NH₂) would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. For this compound, distinct signals would be observed for the three carbons of the pyrazole ring and the carbons of the cyclobutyl substituent. The chemical shifts of the pyrazole carbons are characteristic, and the carbons of the cyclobutyl ring will also have predictable chemical shifts. researchgate.netresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H3/H5 | Pyrazole Ring | ~7.0 - 8.0 | - |

| -NH₂ | Amine | Broad, variable | - |

| -CH- (cyclobutyl) | Cyclobutyl Ring (methine) | ~4.0 - 5.0 | ~50 - 60 |

| -CH₂- (cyclobutyl) | Cyclobutyl Ring (methylene) | ~1.5 - 2.5 | ~20 - 30 |

| C3/C5 | Pyrazole Ring | - | ~120 - 140 |

| C4 | Pyrazole Ring | - | ~90 - 110 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.gov

Key expected absorptions include:

N-H stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. nih.gov

C-H stretching: Absorptions for the sp² C-H bonds of the pyrazole ring are expected just above 3000 cm⁻¹, while the sp³ C-H bonds of the cyclobutyl ring will appear just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region. mdpi.com

N-H bending: The scissoring vibration of the primary amine group is expected around 1580-1650 cm⁻¹. nih.gov

C-N stretching: The C-N stretching vibration of the amine group would likely be observed in the 1250-1350 cm⁻¹ range.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Primary Amine (-NH₂) | Bending (Scissoring) | 1580 - 1650 |

| Pyrazole Ring (C-H) | Stretch | > 3000 |

| Cyclobutyl Ring (C-H) | Stretch | < 3000 |

| Pyrazole Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| Aryl Amine (C-N) | Stretch | 1250 - 1350 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₇H₁₁N₃). nih.gov A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the purity and the assigned molecular formula of the compound. This technique is often one of the final checks to confirm the identity and purity of a newly synthesized compound. nih.gov

Table 5: Theoretical Elemental Composition of this compound (C₇H₁₁N₃)

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 61.28% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 8.08% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 30.64% |

| Total | - | - | 137.186 | 100.00% |

Chromatographic Techniques for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for profiling any related impurities. A common approach is to use a reversed-phase HPLC (RP-HPLC) method. researchgate.net

In a typical setup, the sample is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, is pumped through the column. researchgate.net The components of the sample are separated based on their relative affinities for the stationary and mobile phases. The main compound, this compound, will elute at a specific retention time. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, often detected by a UV detector at an optimized wavelength. researchgate.net For a derivative, 1-Cyclobutyl-5-methyl-1H-pyrazol-4-amine dihydrochloride, a purity of 95% has been reported. This method can also be used to identify and quantify known impurities by comparing their retention times and response factors to those of certified reference standards.

Table 6: Typical RP-HPLC Method Parameters for Purity Analysis of a Pyrazole Derivative

| Parameter | Example Condition |

|---|---|

| Column | Luna 5µ C18 (250 x 4.80 mm) |

| Mobile Phase | Acetonitrile:Water (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 237 nm |

| Retention Time | Analyte-specific (e.g., 7.3 min) |

Parameters adapted from a method for a pyrazolone (B3327878) derivative. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds, making it suitable for the characterization of certain pyrazole derivatives. jeol.comnih.gov When coupled with a mass spectrometer (GC-MS), it provides both qualitative and quantitative data, enabling the identification and quantification of the target compound and any impurities. jeol.commdpi.com

For the analysis of this compound, a derivatization step may be necessary to increase its volatility and thermal stability. acs.org The choice of column is critical, with non-polar or medium-polarity columns often being preferred for the separation of such amine-containing heterocyclic compounds. The GC-MS method can be optimized by adjusting parameters such as injector temperature, oven temperature program, and carrier gas flow rate to achieve optimal separation and peak resolution. High-resolution TOFMS can be particularly useful in separating analyte ions from matrix interferences, enhancing the accuracy of quantification. jeol.com

Table 1: Illustrative GC-MS Parameters for Pyrazole Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, 1 mL/min |

| MS Detector | Electron Ionization (EI), 70 eV |

Ion Chromatography (IC)

Ion Chromatography (IC) is a versatile technique for the determination of ionic species, including amines. thermofisher.comthermofisher.comnih.gov Given that this compound is a weak base, it is amenable to analysis by cation-exchange chromatography. thermofisher.com This method is particularly valuable for determining impurities and for the analysis of the active ingredient in pharmaceutical formulations. thermofisher.comchromatographyonline.com

The separation is typically achieved using a cation-exchange column, and detection is often performed using suppressed conductivity. thermofisher.comthermofisher.com The choice of eluent is crucial for achieving good separation. A combination of an acidic buffer and an organic modifier is often used to control the retention and selectivity. The high capacity of modern IC columns allows for the analysis of samples with high ionic strength without column overload. thermofisher.com IC can be coupled with mass spectrometry (IC-MS) to enhance selectivity and sensitivity, enabling the detection of trace levels of analytes. metrohm.com

Table 2: Typical Ion Chromatography Conditions for Amine Analysis

| Parameter | Condition |

|---|---|

| Column | Cation-exchange column (e.g., Dionex IonPac CS19) thermofisher.com |

| Eluent | Methanesulfonic acid or sulfuric acid gradient |

| Flow Rate | 1.0 mL/min |

| Detection | Suppressed conductivity thermofisher.comthermofisher.com |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for the analysis and purification of a wide range of compounds, including chiral molecules. wikipedia.orgnih.govelsevierpure.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.orgnih.gov This technique offers advantages such as faster analysis times, reduced organic solvent consumption, and unique selectivity. nih.govchromatographyonline.com

For the analysis of this compound and its derivatives, SFC can be particularly useful for chiral separations to determine enantiomeric purity. wikipedia.orgchromatographyonline.comnih.gov Polysaccharide-based chiral stationary phases are frequently employed for this purpose. chromatographyonline.com The addition of a polar co-solvent (modifier) to the carbon dioxide mobile phase is typically required to elute polar compounds like amines from the column. The separation can be optimized by adjusting parameters such as the percentage of co-solvent, back pressure, and temperature. wikipedia.org SFC can be readily coupled with mass spectrometry (SFC-MS) for enhanced sensitivity and specificity. elsevierpure.comchromatographyonline.com

Table 3: Illustrative Supercritical Fluid Chromatography Parameters for Chiral Pyrazole Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) chromatographyonline.com |

| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., methanol, ethanol) with an amine additive |

| Flow Rate | 2-5 mL/min |

| Back Pressure | 100-200 bar |

| Detection | UV or MS chromatographyonline.com |

Analytical Method Development and Validation in Drug Development

The development and validation of analytical methods are critical components of the drug development process, ensuring the quality, safety, and efficacy of the final product. americanpharmaceuticalreview.comresearchgate.net These procedures are governed by stringent regulatory guidelines. gmp-compliance.orgfda.goveuropa.eu

Method Development for Identity, Purity, and Potency

The objective of analytical method development is to establish a procedure that can reliably determine the identity, purity, and potency of a drug substance like this compound. wjarr.comajrconline.org

Identity: Tests for identity are designed to confirm that the analyte is what it is purported to be. wjarr.comich.org This is often achieved by comparing a specific property of the sample, such as its retention time in a chromatographic method or its mass spectrum, to that of a reference standard. wjarr.com For this compound, a combination of chromatographic and spectroscopic techniques would provide a high degree of certainty.

Purity: Purity assays are intended to quantify any impurities present in the drug substance. ich.org These can include starting materials, by-products, and degradation products. Stability-indicating methods are crucial for purity analysis, as they must be able to separate the main component from all potential degradation products. americanpharmaceuticalreview.com Chromatographic techniques like HPLC and GC are well-suited for this purpose.

Potency: Potency, or assay, is the quantitative measurement of the active ingredient in the drug substance. wjarr.comich.org This is typically performed using a validated chromatographic method, such as HPLC with UV detection, where the response of the analyte is compared to that of a certified reference standard.

Validation Parameters (Specificity, LOD, LOQ, Linearity, Accuracy, Precision, Stability)

Once an analytical method is developed, it must be validated to demonstrate its suitability for its intended purpose. europa.euslideshare.net The key validation parameters, as defined by regulatory bodies like the International Council for Harmonisation (ICH), include: gmp-compliance.orgglobalresearchonline.net

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. europa.eu This includes impurities, degradation products, and matrix components.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. wjarr.com

Accuracy: The closeness of the test results obtained by the method to the true value. wjarr.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.com This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Stability: The chemical stability of the analyte in a given matrix under specific conditions for a given period. americanpharmaceuticalreview.com

Table 4: Typical Acceptance Criteria for Analytical Method Validation

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ |

Regulatory Requirements for Analytical Method Validation

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of analytical methods. fda.goveuropa.eugmp-compliance.orgeuropa.eu The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a harmonized framework for the validation of analytical procedures. gmp-compliance.orgeuropa.euich.org This guideline outlines the necessary validation characteristics for various types of analytical procedures, including identification, impurity testing, and assay. ich.org Adherence to these regulatory requirements is mandatory for the submission of new drug applications and for ensuring the ongoing quality of commercialized pharmaceutical products. gmp-compliance.orgeuropa.eu The recently updated ICH Q2(R2) and Q14 guidelines further emphasize a more science- and risk-based approach to analytical procedure development and validation. fda.gov

Theoretical and Computational Chemistry Studies

Molecular Modeling Techniques

Molecular modeling serves as a foundational tool for understanding the three-dimensional structure and electronic properties of 1-cyclobutyl-1H-pyrazol-4-amine. Techniques such as Density Functional Theory (DFT) are employed to predict its geometry and conformational stability. While specific crystallographic data for this compound is not widely published, computational models for analogous compounds like 1-cyclopropyl-1H-pyrazol-4-amine suggest that the pyrazole (B372694) ring maintains a planar structure. The cyclobutyl group, attached to the nitrogen atom of the pyrazole ring, introduces conformational flexibility. smolecule.com

Modeling studies also predict key physicochemical properties. For instance, the predicted XlogP value for this compound is 0.4, indicating its relative hydrophilicity. uni.lu Furthermore, computational methods can predict the collision cross-section (CCS) values, which are important for analytical techniques like ion mobility-mass spectrometry.

| Predicted Property | Value | Method/Source |

| Molecular Formula | C7H11N3 | PubChem uni.lu |

| Molecular Weight | 137.18 g/mol | PubChem |

| Monoisotopic Mass | 137.09529 Da | PubChem uni.lu |

| XlogP | 0.4 | PubChem (predicted) uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Virtual Screening Methods

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For compounds like this compound, this process is crucial for identifying potential biological applications. The general workflow combines pharmacophore-based virtual screening (PBVS) with molecular docking to filter and rank compounds from extensive databases. univie.ac.at

In a typical virtual screening campaign targeting a specific enzyme, such as Janus Kinases (JAKs), a pharmacophore model is first developed based on known inhibitors. univie.ac.at This model defines the essential spatial arrangement of chemical features required for binding. Libraries containing pyrazole derivatives, including structures like this compound, are then screened against this model. Hits from this initial screening are then subjected to molecular docking simulations to predict their binding affinity and orientation within the target's active site. univie.ac.atnih.gov This hierarchical approach efficiently narrows down vast chemical spaces to a manageable number of promising candidates for further experimental validation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For pyrazole derivatives, 2D and 3D-QSAR models are developed to predict the therapeutic potential of new analogues. pjps.pknih.gov These models are built using a "training set" of pyrazole compounds with known activities against a specific target, for instance, antiproliferative activity in cancer cells. pjps.pknih.gov

The process involves calculating a variety of molecular descriptors for each compound, which quantify physicochemical, electronic, and steric properties. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate an equation that links these descriptors to the observed activity. nih.govbiointerfaceresearch.com A statistically significant 3D-QSAR model for antiproliferative pyrazole derivatives was developed using a three-point pharmacophore (AHH.14) which yielded a high correlation coefficient (R² = 0.909), indicating its strong predictive power. pjps.pknih.gov Such models can be used to predict the activity of untested compounds like this compound and guide the synthesis of more potent derivatives.

| QSAR Model Parameters for Antiproliferative Pyrazoles | |

| Hypothesis | AHH.14 pjps.pknih.gov |

| Features | 1 Hydrogen Bond Acceptor (A), 2 Hydrophobic Groups (H) pjps.pknih.gov |

| Survival Score | 3.647 pjps.pk |

| R² (Training Set) | 0.9096 pjps.pk |

| Pearson-R | 0.7871 pjps.pk |

| Predictive R² (Test Set) | 0.875 nih.gov |

Molecular Docking Simulations

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking simulations can elucidate its binding mode within the active site of a target protein, such as a kinase or carbonic anhydrase. ijpbs.comnih.gov

Studies on similar pyrazole derivatives targeting Janus Kinases (JAKs) have shown that the pyrazole scaffold is crucial for forming key interactions. The nitrogen and amine groups on the pyrazole ring often form hydrogen bonds with amino acid residues in the hinge region of the kinase active site, such as E930 and L932 in JAK2. univie.ac.at The cyclobutyl group at the N1 position would be expected to occupy a hydrophobic pocket within the active site. univie.ac.at The binding energy, calculated during docking, provides an estimate of the binding affinity, helping to rank potential inhibitors before their synthesis and biological testing. ijpbs.com These simulations provide a structural basis for the observed activity and guide the rational design of new inhibitors with improved potency and selectivity. nih.govresearchgate.net

Pharmacophore Mapping

Pharmacophore mapping is a process that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This technique is particularly valuable when the crystal structure of the target receptor is unknown. researchgate.net For pyrazole derivatives with demonstrated antiproliferative activity, pharmacophore models have been successfully developed. pjps.pknih.gov

One such study on pyrazoles identified a three-point pharmacophore model, designated AHH.14, as the best hypothesis for predicting antiproliferative activity. pjps.pk This model consists of one hydrogen bond acceptor feature and two hydrophobic features. The specific distances and angles between these features are critical for molecular recognition at the target site. For instance, the distance between the hydrogen bond acceptor (A₂) and one of the hydrophobic groups (H₆) was found to be 6.647 Å. pjps.pk Such models serve as a 3D query to screen databases for novel scaffolds that match the pharmacophoric requirements, potentially identifying new classes of active compounds. researchgate.net

| Inter-site Distances in AHH.14 Pharmacophore Model | |

| Site 1 | A₂ (Acceptor) pjps.pk |

| Site 2 | H₆ (Hydrophobic) pjps.pk |

| Distance (Å) | 6.647 pjps.pk |

| Site 1 | A₂ (Acceptor) pjps.pk |

| Site 2 | H₃ (Hydrophobic) pjps.pk |

| Distance (Å) | 7.870 pjps.pk |

| Site 1 | H₆ (Hydrophobic) pjps.pk |

| Site 2 | H₃ (Hydrophobic) pjps.pk |

| Distance (Å) | 3.475 pjps.pk |

Conformational Analysis of the Cyclobutyl Group

While specific conformational analysis studies on this compound are not detailed in the available literature, insights can be drawn from related structures. Computational studies on similar N-substituted pyrazoles show that the orientation of the substituent relative to the pyrazole ring is critical. For the analogous 1-cyclopropyl-1H-pyrazol-4-amine, a dihedral angle of 112.5° is predicted between the cyclopropyl (B3062369) and pyrazole planes. A similar analysis for the cyclobutyl group would involve calculating the potential energy surface as a function of the dihedral angle between the cyclobutyl ring and the pyrazole ring to identify low-energy, stable conformations. The puckered nature of the cyclobutyl moiety allows it to adapt its shape to fit snugly into hydrophobic pockets of target enzymes, which can be a crucial factor for binding affinity.

Medicinal Chemistry and Drug Discovery Applications

Role as a Building Block for Novel Pharmaceuticals

1-Cyclobutyl-1H-pyrazol-4-amine is a versatile building block for the synthesis of more complex pharmaceutical agents. smolecule.com Its pyrazole (B372694) core and reactive amine group allow for a variety of chemical modifications, including substitution and condensation reactions, to generate a library of derivative compounds. smolecule.com This versatility is crucial in the early stages of drug discovery, where the goal is to create a diverse set of molecules for screening against various biological targets. The cyclobutyl group, in particular, can enhance lipophilicity, which may positively influence pharmacokinetic properties such as membrane permeability and metabolic stability.

The synthesis of derivatives from this compound can be achieved through several methods, including:

Condensation Reactions: Reacting with appropriate carbonyl compounds to form larger structures. smolecule.com

Cyclization Reactions: Forming new rings attached to the pyrazole core. smolecule.com

Multi-step Synthesis: A series of reactions to introduce various functional groups. smolecule.com

Lead Optimization and Candidate Selection

In the process of drug development, lead optimization is a critical phase where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The pyrazole scaffold is frequently a subject of such optimization efforts. nih.gov The amine group of this compound is a key site for modification, allowing for the fine-tuning of the molecule's basicity (pKa), which is a crucial factor in optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

For instance, systematic modifications of pyrazole-based compounds, including alterations to substituents on the pyrazole ring and attached groups, are performed to enhance target binding and efficacy. mdpi.com While specific lead optimization data for this compound is not extensively published, the principles of modifying pyrazole derivatives are well-established.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a drug design strategy that involves replacing the central core of a known active molecule with a chemically different scaffold while retaining similar biological activity. nih.govnih.gov This technique is often employed to discover novel intellectual property, improve physicochemical properties, or avoid undesirable structural motifs. nih.gov The pyrazole ring is a common participant in scaffold hopping and bioisosteric replacement strategies.

In one example of this strategy, a pyrimidine (B1678525) core was successfully converted to a pyrazole core to improve physicochemical properties in the development of potent and selective inhibitors of dual leucine (B10760876) zipper kinase (DLK, MAP3K12), a target for neurodegenerative diseases. nih.gov Similarly, a phenylsulfonamide moiety in a lead compound was bioisosterically replaced with pyrazole derivatives to create a new series of potent CDK2 inhibitors. nih.gov These examples highlight the utility of the pyrazole scaffold in generating novel chemical entities with improved drug-like properties.

Preclinical Development of Pyrazole-Based Therapeutics

Numerous pyrazole derivatives are in various stages of preclinical development for a range of diseases. mdpi.com This stage of research involves in vitro and in vivo studies to assess the efficacy and safety of a drug candidate before it can be tested in humans. While specific preclinical data on drugs directly derived from this compound is limited in the public domain, the broader class of pyrazole-based compounds has shown significant promise. For example, various pyrazole derivatives have been the subject of preclinical evaluation for their anti-inflammatory and analgesic activities. nih.gov

Case Studies of Pyrazole-Derived Drugs and Clinical Candidates

The therapeutic potential of the pyrazole scaffold is underscored by the number of approved drugs and clinical candidates that contain this heterocyclic ring. While a direct drug derivative of this compound is not yet on the market, the success of other pyrazole-containing drugs provides a strong rationale for its continued investigation. A structurally related compound, 1-cyclobutyl-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been noted in drug databases, indicating its relevance in pharmaceutical research. drugbank.com

| Drug/Candidate | Therapeutic Area | Target/Mechanism of Action |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives | Cancer | CDK2 Inhibition |

| Pyrazoline derivatives | Cannabinoid Receptor Modulation | CB₂ Receptor Ligands |

| N-(1H-Pyrazol-3-yl)pyridin-2-amine inhibitors | Neurodegenerative Disease | Dual Leucine Zipper Kinase (DLK) Inhibition |

This table presents examples of pyrazole-derived compounds and their applications, illustrating the therapeutic potential of the pyrazole scaffold.

Applications in Specific Therapeutic Areas

The pyrazole scaffold is a prominent feature in many anticancer agents. Derivatives of pyrazole have been investigated for their ability to inhibit various targets implicated in cancer progression, such as cyclin-dependent kinases (CDKs). nih.gov

Structurally similar compounds to this compound have been explored as potential cancer treatments. For example, N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine, which shares the aminopyrazole motif, has been studied as a potential inhibitor of CDK2, a key regulator of the cell cycle that is often dysregulated in cancer. smolecule.comnih.gov The bioisosteric replacement of a phenylsulfonamide group with a pyrazole derivative led to a novel series of compounds with potent CDK2 inhibitory activity. nih.gov One of the most potent compounds in this series demonstrated sub-micromolar antiproliferative activity against a panel of cancer cell lines. nih.gov

Furthermore, other pyrazole derivatives have shown potential in targeting kinases involved in cancer and neurodegenerative diseases. The versatility of the pyrazole ring allows for the development of compounds that can be tailored to interact with the ATP-binding pocket of various kinases, making it a valuable scaffold in the design of targeted cancer therapies.

Autoimmune Diseases (e.g., Rheumatoid Arthritis, Psoriasis)

The 4-aminopyrazole scaffold, the core of this compound, is a key structural element in the design of inhibitors for critical signaling pathways implicated in autoimmune diseases. Conditions such as rheumatoid arthritis and psoriasis are driven by chronic inflammation orchestrated by cytokines. nih.gov The signaling of many of these inflammatory cytokines is mediated by the Janus kinase (JAK) family of enzymes. nih.govrsc.org Consequently, JAK inhibitors have emerged as an important class of drugs for treating these disorders. nih.gov

Research has focused on pyrazolo[3,4-d]pyrimidine-based compounds as potent and selective JAK inhibitors. wipo.int These molecules are designed to fit into the ATP-binding site of JAK enzymes, and the this compound moiety can serve as a crucial component that can be elaborated to construct these complex inhibitors. The cyclobutyl group, in particular, is often used in medicinal chemistry to probe hydrophobic pockets within enzyme active sites to enhance potency and selectivity.

Furthermore, the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is another key target in autoimmune disease therapy. nih.gov IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which are central to the innate immune response and inflammatory processes. nih.govnih.gov The development of small molecule IRAK4 inhibitors is a promising therapeutic strategy. nih.govnih.gov Derivatives of N-(1H-pyrazol-4-yl)carboxamides have been identified as potent IRAK4 inhibitors. nih.gov In these structures, the this compound scaffold can be a foundational piece, with the amine group serving as an attachment point for a carboxamide linkage to other molecular fragments, leading to highly potent and selective drug candidates. nih.gov

| Compound Class | Target | Therapeutic Application | Relevance of this compound Scaffold |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives | Janus Kinase (JAK) | Rheumatoid Arthritis, Psoriasis, Inflammatory Bowel Disease wipo.int | Serves as a key building block for the core structure. |

| N-(1H-pyrazol-4-yl)carboxamide derivatives | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Inflammatory Diseases, Autoimmune Disorders nih.gov | Forms the essential pyrazole-amine portion of the inhibitors. |

Infectious Diseases (e.g., Malaria, Tuberculosis)

The pyrazole scaffold is also a promising starting point for the development of novel anti-infective agents. The rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb) and Plasmodium parasites necessitates the discovery of drugs with new mechanisms of action. nih.govcbijournal.comnih.gov

In the fight against tuberculosis, pyrazole-containing compounds have shown significant potential. One strategy involves targeting UDP-galactopyranose mutase (UGM), an enzyme essential for the synthesis of the mycobacterial cell wall that is absent in humans. nih.gov Pyrazole-based compounds have been identified as inhibitors of MtbUGM. nih.gov Another Mtb target is Cytochrome P450 enzyme CYP121A1, which is essential for the bacterium's viability. cardiff.ac.uk The design of pyrazole derivatives that can bind to the heme iron in the active site of this enzyme is an active area of research. cardiff.ac.uk While specific research on this compound in this context is not detailed, its core structure is representative of the scaffolds used in these discovery efforts. nih.gov

For malaria, pyrazoleamide compounds have been identified as highly potent antimalarials effective against drug-resistant Plasmodium falciparum. nih.gov These compounds have been shown to disrupt the parasite's ability to regulate sodium ion concentration, a promising mode of action. nih.gov Additionally, other pyrazole-containing hybrids, such as those combined with the 4-aminoquinoline (B48711) pharmacophore, have demonstrated potent activity against both sensitive and resistant malaria strains. nih.gov The this compound structure provides a template that can be chemically modified to produce such hybrid molecules, highlighting its versatility in the search for new antimalarial drugs. nih.govnih.gov

| Disease | Molecular Target/Mechanism | Example Compound Class | Relevance of Pyrazole-Amine Core |

|---|---|---|---|

| Tuberculosis | UDP-galactopyranose mutase (UGM) inhibition nih.gov | Pyrazole derivatives nih.gov | Forms the foundational scaffold for inhibitor design. |

| Malaria | Disruption of Na+ homeostasis nih.gov | Pyrazoleamides nih.gov | Key component of the pharmacophore. |

Cardiovascular and Renal Diseases

The application of pyrazole derivatives extends to addressing cardiovascular complications associated with certain medications. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2) are effective for inflammation but have been linked to cardiovascular side effects. nih.gov This has spurred the development of new selective COX-2 inhibitors with improved cardiac safety profiles. nih.gov

Research in this area has led to the design of pyrazole derivatives intended to be cardioprotective. nih.gov A study focused on pyrazole compounds substituted with a triazole moiety found that certain derivatives exhibited high selectivity for COX-2 and potent anti-inflammatory activity. nih.gov Notably, a lead compound from this series, 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol, was shown to have a more favorable cardiovascular profile compared to the established COX-2 inhibitor celecoxib, as indicated by cardiac biomarker levels and histopathological analysis of heart muscle. nih.gov

This research underscores the potential of the pyrazol-4-yl core, which is central to this compound, as a platform for developing next-generation anti-inflammatory agents with minimized cardiovascular risk. The strategic modification of this scaffold allows for the fine-tuning of pharmacological properties to enhance safety and efficacy.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol |

| Celecoxib |

Pharmacokinetics Pk and Adme Absorption, Distribution, Metabolism, Excretion Studies

In Vitro ADME Screening

In vitro ADME screening provides essential data on a compound's intrinsic properties, which can influence its ultimate pharmacokinetic profile. These assays are designed to be rapid and high-throughput, allowing for the early-stage assessment of large numbers of compounds.

Microsomal stability assays are fundamental in early drug discovery to predict the metabolic clearance of a compound. These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). By incubating a compound with liver microsomes and monitoring its disappearance over time, an in vitro intrinsic clearance rate can be determined. This provides an indication of how quickly the compound might be metabolized in the body, which in turn affects its half-life and bioavailability.

Based on a comprehensive review of scientific literature, specific experimental data on the microsomal stability of 1-Cyclobutyl-1H-pyrazol-4-amine is not publicly available.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and efficacy. Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to interact with its target, as well as being available for metabolism and excretion. Therefore, determining the plasma protein binding percentage is a key parameter in understanding a compound's pharmacokinetic profile.

Specific experimental data regarding the plasma protein binding of this compound is not available in the reviewed scientific literature.

The aqueous solubility of a compound is a critical physicochemical property that influences its absorption and bioavailability. Kinetic solubility assays are often employed in early drug discovery to measure the concentration of a compound that remains in solution under specific conditions, typically after being introduced from a concentrated stock solution in an organic solvent like DMSO. Poor solubility can be a significant hurdle for oral drug absorption.

No specific experimental data on the kinetic solubility of this compound has been found in the public domain.

The ability of a compound to pass through biological membranes is essential for its absorption and distribution to target tissues. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are used to predict passive diffusion and intestinal permeability. The Caco-2 model, which uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling intestinal enterocytes, can also provide information on active transport and efflux mechanisms. In a study of pyrazole-based kinase inhibitors, the permeability of one compound in Madin-Darby Canine Kidney (MDCK) cells, another permeability model, was significantly improved through structural modifications. nih.gov

However, specific experimental data from Caco-2, PAMPA, or other permeability assays for this compound is not available in the scientific literature reviewed.

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes by a new chemical entity can lead to drug-drug interactions, where the co-administration of two drugs results in altered metabolism of one or both, potentially leading to toxicity or reduced efficacy. Therefore, screening for CYP inhibition is a critical safety assessment in drug development. For some pyrazole-based kinase inhibitors, studies have been conducted to determine their potential to inhibit various CYP isoforms. nih.gov

Specific experimental data on the CYP inhibition profile of this compound is not publicly available.

Cell-based assays are crucial for evaluating the pharmacological effect of a compound, including its potential to inhibit cell growth (antiproliferative activity) or cause cell death (cytotoxicity). mdpi.comnih.gov These assays are particularly important in the development of anticancer agents. The 50% inhibitory concentration (IC50) is a common metric used to quantify a compound's potency in these assays.

While specific cell proliferation or cytotoxicity data for this compound is not available, studies on other pyrazole (B372694) derivatives have demonstrated a range of cytotoxic effects. For example, some pyrazolone (B3327878) derivatives have shown high activity in the brine shrimp lethality bioassay, a simple method for screening cytotoxicity. researchgate.netresearchgate.net In a review of pyrazole-based kinase inhibitors, one study noted that in a series of compounds, the cyclobutyl substituent was found to be more optimal for activity against certain kinases than other groups like hydrogen, methyl, or phenyl. nih.gov Another study on a novel pyrazole compound, PTA-1, found it to be cytotoxic at low micromolar concentrations across 17 different human cancer cell lines, with less cytotoxicity observed in non-cancerous human cells. mdpi.comnih.gov These findings highlight the potential for compounds within the broader pyrazole class to exhibit significant biological activity, though this does not directly represent data for this compound.

hERG Blockade Assays

The human ether-a-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Blockade of this channel by non-cardiac drugs can lead to serious cardiac arrhythmias. Therefore, assessing the hERG blockade potential of new chemical entities is a critical step in drug development.

While specific hERG blockade data for this compound is not available in the public domain, studies on other pyrazole-containing compounds have been conducted. For instance, some second-generation antihistamines with different structural features have shown varying degrees of hERG channel inhibition. nih.gov Cetirizine, a piperazine (B1678402) derivative, was found to be devoid of inhibitory action on hERG channels at concentrations up to 30 microM. nih.gov In contrast, terfenadine (B1681261) and astemizole (B1665302) demonstrated potent hERG blockade with IC50 values of 330 nM and 480 nM, respectively. nih.gov Loratadine was significantly less potent, with an IC50 value of approximately 100 microM. nih.gov These findings highlight that the potential for hERG blockade within a class of compounds is highly structure-dependent. The presence of polar and smaller substituent groups, as seen in cetirizine, may contribute to a lack of hERG-blocking properties. nih.gov

It is important to note that some pyrazole derivatives have been investigated as hERG channel agonists, which, unlike blockers, may offer therapeutic benefits without significant cardiotoxicity. nih.gov

In Vivo Pharmacokinetic Assessments

In vivo pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated by a living organism.

Mass Balance and Tissue Distribution

Specific mass balance and tissue distribution studies for this compound have not been reported. However, the general principles of drug distribution are applicable. Following administration, a compound's distribution is governed by its physicochemical properties, such as lipophilicity and pKa, as well as its affinity for plasma proteins and transporters.

Elimination Half-lives and Clearance Rates

The elimination half-life (t½) and clearance rate (CL) are critical parameters that determine the dosing frequency and steady-state concentration of a drug. For a series of pyrazole-based BACE1 inhibitors, low clearance was observed in human microsomes and hepatocytes, indicating metabolic stability. acs.org Specifically, one pyrazole compound showed an intrinsic clearance (Clint) of 9.1 mL/min/kg in human microsomes. acs.org

Bioavailability

Oral bioavailability is a key parameter for orally administered drugs. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibitors of IRAK4 were optimized to have pharmacokinetic properties suitable for oral dosing. nih.gov Similarly, a potent human glucagon (B607659) receptor antagonist with a pyrazole core demonstrated good pharmacokinetic profiles in four preclinical species. nih.gov The development of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor also highlighted an advantageous pharmacokinetic profile. nih.gov

PK/PD Relationship in Disease Models

The relationship between pharmacokinetics (PK) and pharmacodynamics (PD) helps in understanding the dose-concentration-effect relationship of a drug. For a series of biaryl substituted pyrazole carboxamides, which act as Nav1.7 blockers, good in-vitro potency was correlated with in-vivo efficacy in a neuropathic pain model. nih.gov This indicates a clear PK/PD relationship where sufficient drug exposure at the target site leads to the desired pharmacological effect.

Metabolic Pathways and Metabolite Identification

The metabolism of pyrazole-containing compounds is diverse and highly dependent on their substitution patterns. Cytochrome P450 (CYP) enzymes are often involved in the metabolic clearance of these compounds.

For a pyrazole-based BACE1 inhibitor, the primary metabolic pathway was identified as N-demethylation, catalyzed predominantly by CYP2D6. acs.org The resulting N-H pyrazole metabolite was found to be a potent inhibitor of CYP2D6, highlighting the potential for drug-drug interactions. acs.org Studies on a range of azoles, with an emphasis on pyrazoles, have shown that their structure significantly impacts their affinity and interaction with CYP2E1. nih.gov Monocyclic pyrazoles generally exhibited a two-site binding mechanism with CYP2E1, while fusion of a second ring to the pyrazole core significantly improved the ability to inhibit CYP2E1 metabolism. nih.gov

In another example, metabolite identification of a pyrazole compound in human liver microsomes confirmed that the primary metabolism was oxidative, carried out by CYP-P450 enzymes. acs.org

Toxicokinetics (TK)

A thorough review of scientific literature and databases reveals a significant gap in the publicly available information regarding the toxicokinetics of this compound. Toxicokinetic studies are crucial for understanding the relationship between the systemic exposure of a compound and its toxicity over time. These studies typically investigate the absorption, distribution, metabolism, and excretion (ADME) of a substance at doses high enough to cause toxicity.

Despite the importance of such data for safety assessment, dedicated research on the toxicokinetic profile of this compound has not been published in accessible scientific literature. Consequently, there is no available data to populate a detailed analysis or to construct data tables regarding its toxicokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) following toxic-level exposures.

The absence of this information means that the dose-response relationship for toxicity and the potential for accumulation of this compound and its metabolites in the body under high-exposure scenarios remain uncharacterized. Further research would be necessary to elucidate the toxicokinetic behavior of this compound.

Patent Landscape and Intellectual Property Considerations

Patented Pyrazole (B372694) Derivatives with Related Structures

The pyrazole core is a key feature in numerous patents, particularly for its ability to act as a versatile scaffold in designing protein kinase inhibitors. nih.govnih.gov Kinases are a large family of enzymes that play a crucial role in cell signaling, and their deregulation is implicated in many diseases, most notably cancer. nih.govnih.gov As a result, a significant portion of the patent activity around pyrazole derivatives is concentrated in oncology. However, their utility extends to other therapeutic areas, including inflammatory diseases, neurodegenerative disorders, and metabolic conditions. nih.govgoogle.com